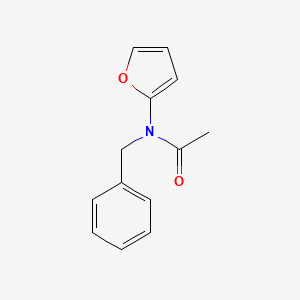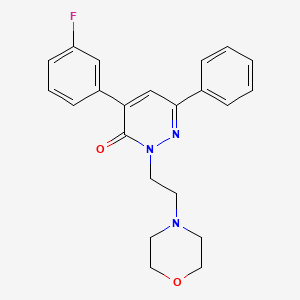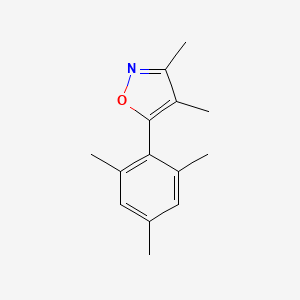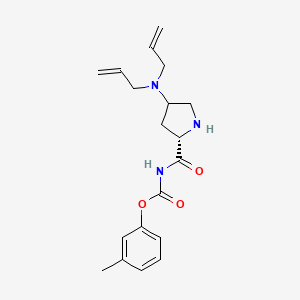
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole is a complex organic compound that features both boron and silicon atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole typically involves the coupling of an indole derivative with a boronic ester. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to remove the boron or silicon groups.
Substitution: The boron and silicon groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups into the indole ring.
Aplicaciones Científicas De Investigación
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action for 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole involves its interaction with various molecular targets and pathways. The boron and silicon atoms can participate in unique bonding interactions, which can influence the compound’s reactivity and biological activity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole: Lacks the trimethylsilyl group.
2-(Trimethylsilyl)-1H-indole: Lacks the boron-containing group.
7-Bromo-2-(trimethylsilyl)-1H-indole: Contains a bromine atom instead of the boron group.
Uniqueness
The presence of both boron and silicon atoms in 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trimethylsilyl)-1H-indole makes it unique compared to similar compounds
Propiedades
| 919119-70-3 | |
Fórmula molecular |
C17H26BNO2Si |
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
trimethyl-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-yl]silane |
InChI |
InChI=1S/C17H26BNO2Si/c1-16(2)17(3,4)21-18(20-16)13-10-8-9-12-11-14(19-15(12)13)22(5,6)7/h8-11,19H,1-7H3 |
Clave InChI |
DYUKBTITVHRVLS-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran](/img/structure/B12906634.png)
![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)



![4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12906691.png)

